molecular formula C19H20N2O6 B2811914 (E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2210222-26-5

(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2811914
CAS No.: 2210222-26-5
M. Wt: 372.377
InChI Key: MBAYYMKZYPTVDZ-DUXPYHPUSA-N
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Description

(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound featuring a morpholine ring, a piperidine ring, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione typically involves multi-step organic reactions. One common route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be synthesized from catechol and formaldehyde under acidic conditions.

    Acryloylation: The benzo[d][1,3]dioxole derivative is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the acryloylated intermediate.

    Piperidine ring formation: The intermediate is then reacted with piperidine under reflux conditions.

    Morpholine-3,5-dione formation: Finally, the compound is cyclized with morpholine-3,5-dione under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the benzo[d][1,3]dioxole moiety, which is known to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione would depend on its specific application. Generally, the benzo[d][1,3]dioxole moiety can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine and morpholine rings may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis-benzo(1,3)dioxol-5-yl-ethane-1,2-diol
  • Benzo(1,3)dioxol-5-ylmethylene-methyl-amine
  • 1-Benzo(1,3)dioxol-5-ylmethyl-3-(3-trifluoromethyl-phenyl)-urea

Uniqueness

(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione is unique due to its combination of a benzo[d][1,3]dioxole moiety with both piperidine and morpholine rings. This structural complexity provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from simpler analogs.

Properties

IUPAC Name

4-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c22-17(4-2-13-1-3-15-16(9-13)27-12-26-15)20-7-5-14(6-8-20)21-18(23)10-25-11-19(21)24/h1-4,9,14H,5-8,10-12H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAYYMKZYPTVDZ-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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